molecular formula C15H29N3O B7574340 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide

3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide

Cat. No. B7574340
M. Wt: 267.41 g/mol
InChI Key: DCPYMWVRSXTUSR-UHFFFAOYSA-N
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Description

3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide, also known as AEMPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide is known to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). It enhances the activity of this receptor, leading to increased release of neurotransmitters such as dopamine and acetylcholine. This mechanism of action is believed to contribute to the potential therapeutic effects of 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide.
Biochemical and Physiological Effects:
3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including enhancing cognitive function, reducing inflammation, and modulating pain perception. It has also been shown to have neuroprotective effects and to promote neuronal survival.

Advantages and Limitations for Lab Experiments

One advantage of 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide in lab experiments is its specificity for the α7 nAChR, which allows for targeted modulation of this receptor. However, 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide has also been shown to have off-target effects on other receptors, which can complicate its use in lab experiments. Additionally, the synthesis of 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide can be challenging and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide. One area of interest is the development of more efficient and scalable synthesis methods for 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide. Another area of focus is the investigation of its potential therapeutic applications in various neurological disorders and pain management. Additionally, further studies are needed to fully understand the mechanism of action and potential off-target effects of 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide.

Synthesis Methods

The synthesis of 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide involves the reaction of N-ethylpiperidine-1-carboxamide with azepane-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide.

Scientific Research Applications

3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been studied as a potential treatment for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide has also been investigated as a potential analgesic and anti-inflammatory agent.

properties

IUPAC Name

3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O/c1-2-16-15(19)18-11-7-8-14(13-18)12-17-9-5-3-4-6-10-17/h14H,2-13H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPYMWVRSXTUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC(C1)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide

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